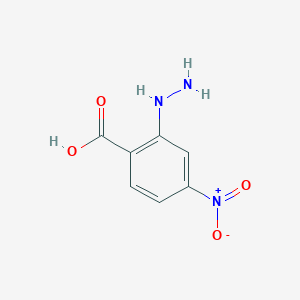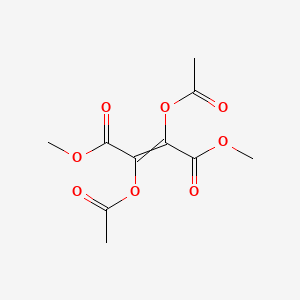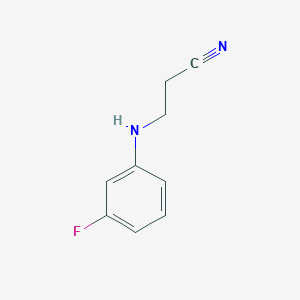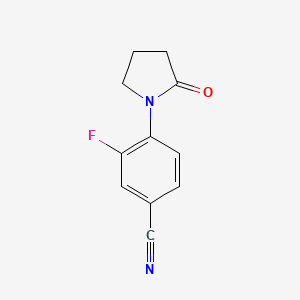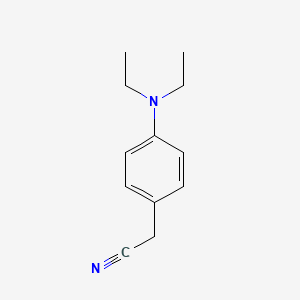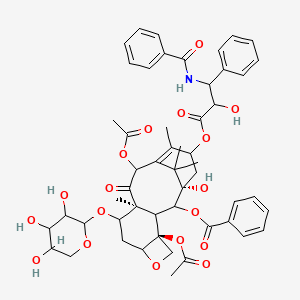
7-Xylosylpaclitaxel;Taxol-7-xyloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Xylosylpaclitaxel, also known as Taxol-7-xyloside, is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel is extracted from the bark of the Pacific yew tree and is widely used for its antineoplastic activity. 7-Xylosylpaclitaxel retains the core structure of paclitaxel but has an additional xylosyl group attached, which can influence its biological activity and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Xylosylpaclitaxel typically involves the glycosylation of paclitaxel. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the xylosyl group to the hydroxyl group at the 7-position of paclitaxel. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of 7-Xylosylpaclitaxel may involve large-scale enzymatic glycosylation processes, utilizing bioreactors and optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and scalable, ensuring consistent production of the compound for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Xylosylpaclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can affect the xylosyl group or other functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially modifying the compound’s properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
7-Xylosylpaclitaxel has a wide range of scientific research applications, including:
Chemistry: It is used to study the effects of glycosylation on the chemical properties and reactivity of paclitaxel derivatives.
Biology: Researchers investigate its interactions with cellular components, such as microtubules, to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit microtubule disassembly and induce apoptosis in cancer cells.
Industry: It is used in the development of novel drug formulations and delivery systems to enhance the efficacy and bioavailability of paclitaxel derivatives .
Wirkmechanismus
7-Xylosylpaclitaxel exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits the disassembly of microtubules, leading to the stabilization of the microtubule network. As a result, the compound disrupts the normal function of microtubules, which are essential for cell division. This disruption induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of the apoptosis inhibitor protein Bcl-2 and the stimulation of tumor necrosis factor-α release .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: The parent compound from which 7-Xylosylpaclitaxel is derived. It also binds to tubulin and inhibits microtubule disassembly.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetics and clinical applications.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines .
Uniqueness: 7-Xylosylpaclitaxel is unique due to the presence of the xylosyl group, which can influence its solubility, stability, and biological activity. This modification may enhance its therapeutic potential and reduce side effects compared to other taxane derivatives .
Eigenschaften
Molekularformel |
C52H59NO18 |
|---|---|
Molekulargewicht |
986.0 g/mol |
IUPAC-Name |
[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,44?,48?,50-,51+,52-/m1/s1 |
InChI-Schlüssel |
ZVEGOBHUZTXSFK-JSXILTKZSA-N |
Isomerische SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


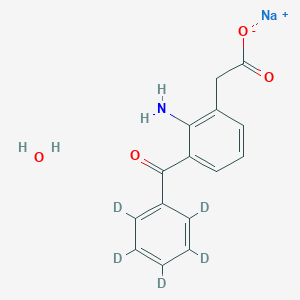

![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
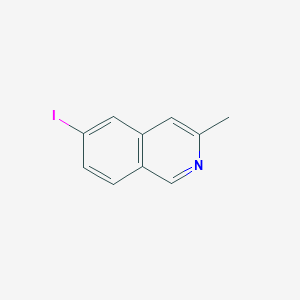

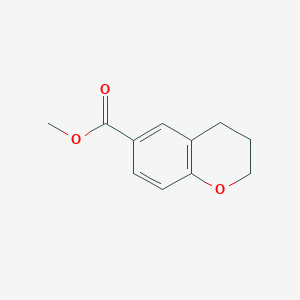
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
